![molecular formula C16H23N3O2S2 B2945341 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one CAS No. 893363-78-5](/img/structure/B2945341.png)
2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
The compound is a heterocyclic compound, which are common structural units in pharmacological drugs and medicinal chemistry . Several heterocyclic compounds exhibit good biological activity almost without any replacements, implying that their heterocyclic center is unquestionably a component of the pharmacophore .
Molecular Structure Analysis
The molecular structure of such compounds is usually determined using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Anti-inflammatory Activity
Thienopyrimidines have been found to exhibit anti-inflammatory properties. This application is significant in the development of new medications for treating various inflammatory conditions .
Antimicrobial Properties
These compounds have shown effectiveness against a range of microbial pathogens, making them potential candidates for antibiotic drug development .
Analgesic Properties
The analgesic properties of thienopyrimidines can be harnessed for pain management, providing an alternative to traditional painkillers .
Cancer Cell Proliferation Inhibition
Thienopyrimidinone derivatives have been studied for their ability to inhibit cancer cell growth, which is crucial in cancer therapy .
Antagonism of α1 Adrenoceptors
These compounds can act as antagonists to α1 adrenoceptors, which has implications in treating conditions like hypertension .
Prevention of Cartilage Destruction
In articular diseases such as arthritis, thienopyrimidinones could play a role in preventing cartilage destruction .
Each of these applications represents a significant area of research and potential therapeutic use. The compound you’ve mentioned may share similar properties and applications due to its structural similarity to thienopyrimidinone derivatives.
MDPI - Synthesis of Some Thienopyrimidine Derivatives MIT DSpace - Thienopyrimidinone Derivatives That Inhibit Bacterial tRNA (Guanine37-N1)-Methyltransferase (TrmD)
Future Directions
properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-ethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(7-10-22-14)17-16(19)23-11-13(20)18-8-5-3-4-6-9-18/h2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATMLDWYDYOTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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